PF-05186462

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

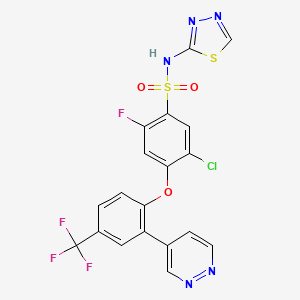

IUPAC Name |

5-chloro-2-fluoro-4-[2-pyridazin-4-yl-4-(trifluoromethyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF4N5O3S2/c20-13-6-17(34(30,31)29-18-28-27-9-33-18)14(21)7-16(13)32-15-2-1-11(19(22,23)24)5-12(15)10-3-4-25-26-8-10/h1-9H,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGGUCLXSCVDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CN=NC=C2)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NN=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF4N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of PF-05186462: A Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of PF-05186462, a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7. Contrary to potential misconceptions, this compound is not a phosphodiesterase 1 (PDE1) inhibitor but a well-characterized Nav1.7 blocker investigated for its potential as an analgesic. This document will delve into its molecular target, binding site, downstream signaling effects, and available quantitative data, along with methodologies for its characterization.

Core Mechanism of Action: Selective Inhibition of Nav1.7

The primary mechanism of action of this compound is the selective blockade of the Nav1.7 voltage-gated sodium channel. Nav1.7 is a key component in the transmission of pain signals, predominantly expressed in peripheral nociceptive neurons. Genetic studies in humans have validated Nav1.7 as a critical player in pain perception; loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating chronic pain syndromes.

By inhibiting Nav1.7, this compound effectively dampens the generation and propagation of action potentials in response to noxious stimuli, thereby reducing the sensation of pain.

Molecular Binding Site

This compound belongs to the class of aryl sulfonamide inhibitors. These compounds have a distinct binding site on the fourth voltage-sensing domain (VSD4) of the Nav1.7 channel. This is a crucial feature, as it differs from the pore-blocking mechanism of many non-selective sodium channel blockers. The interaction with VSD4 is allosteric, modulating the channel's gating properties and stabilizing it in a non-conducting state. This unique binding site contributes to the selectivity of this compound for Nav1.7 over other Nav channel isoforms.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Assay System | Reference |

| IC50 | 21 nM | Human | HEK293 cells | [1] |

Table 2: Human Pharmacokinetic Parameters of this compound from a Micro-dose Study

| Parameter | Route of Administration | Value | Units | Reference |

| Plasma Clearance | Intravenous | 45 - 392 (range for 4 compounds) | mL/min/kg | [2] |

| Volume of Distribution | Intravenous | 13 - 36 (range for 4 compounds) | L/kg | [2] |

| Bioavailability | Oral | 38 - 110 (range for 4 compounds) | % | [2] |

Note: The data is presented as a range observed in a clinical micro-dose study that included this compound and three other Nav1.7 inhibitors. Specific individual values for this compound were not detailed in the primary publication.

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of Nav1.7 in the pain signaling cascade and the inhibitory effect of this compound.

Experimental Workflow for Characterizing Nav1.7 Inhibitors

The following diagram outlines a typical experimental workflow for the preclinical characterization of a selective Nav1.7 inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on the characterization of other aryl sulfonamide Nav1.7 inhibitors, the following methodologies are representative of the key experiments performed.

Electrophysiology (Whole-Cell Patch Clamp)

-

Objective: To determine the inhibitory concentration (IC50) of this compound on human Nav1.7 channels.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human SCN9A gene (encoding Nav1.7).

-

Recording Configuration: Whole-cell voltage-clamp.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -120 mV.

-

Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20-50 ms.

-

To assess state-dependent inhibition, various pre-pulse potentials are used to favor different channel states (resting, open, inactivated). For aryl sulfonamides that preferentially bind to the inactivated state, a depolarizing pre-pulse is often used.

-

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the corresponding reduction in the peak sodium current. The IC50 is calculated by fitting the data to a Hill equation.

Nav Channel Selectivity Assay

-

Objective: To determine the selectivity of this compound for Nav1.7 over other Nav channel isoforms.

-

Methodology: The whole-cell patch-clamp protocol described above is repeated using HEK293 cell lines stably expressing other human Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8).

-

Data Analysis: The IC50 values for each Nav channel isoform are determined and compared to the IC50 for Nav1.7 to calculate the selectivity ratio.

In Vivo Pain Models

-

Objective: To evaluate the analgesic efficacy of this compound in preclinical models of pain.

-

Animal Models:

-

Formalin Test (Inflammatory Pain): Involves subcutaneous injection of formalin into the paw of a rodent, which elicits a biphasic pain response (acute and inflammatory). The time spent licking or biting the injected paw is measured.

-

Complete Freund's Adjuvant (CFA) Model (Chronic Inflammatory Pain): Injection of CFA into the paw induces a localized and persistent inflammation, leading to thermal and mechanical hypersensitivity.

-

Neuropathic Pain Models (e.g., Chronic Constriction Injury - CCI, Spared Nerve Injury - SNI): These models involve surgical ligation of peripheral nerves to induce neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia.

-

-

Drug Administration: this compound would typically be administered orally or intraperitoneally at various doses prior to the induction of the pain stimulus or at a time point when the pain phenotype is established.

-

Outcome Measures:

-

Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test) or a cold plate to measure the latency to paw withdrawal.

-

-

Data Analysis: The effect of this compound on pain behaviors is compared to a vehicle-treated control group.

Conclusion and Future Directions

This compound is a selective inhibitor of the Nav1.7 sodium channel, a genetically validated target for the treatment of pain. Its mechanism of action involves the allosteric modulation of the channel's VSD4 domain, leading to a reduction in nociceptive signaling. While in vitro data demonstrates its potency, comprehensive in vivo efficacy data for this compound in various pain models remains limited in the public domain. The clinical development of Nav1.7 inhibitors has been challenging, with a disconnect often observed between preclinical efficacy and clinical outcomes. Future research on this compound and other Nav1.7 inhibitors will likely focus on optimizing pharmacokinetic and pharmacodynamic properties to ensure adequate target engagement at the site of pain generation and on exploring combination therapies to enhance analgesic efficacy.

References

- 1. Mechanistic insights into the analgesic efficacy of A-1264087, a novel neuronal Ca(2+) channel blocker that reduces nociception in rat preclinical pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-05186462: A Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05186462 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer, this compound was investigated as a potential analgesic for the treatment of acute and chronic pain. The Nav1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This compound was one of four selective Nav1.7 inhibitors evaluated in a human microdose study to assess its pharmacokinetic profile. While it demonstrated favorable properties such as high oral bioavailability, it was not selected for further clinical development in favor of another compound. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro potency and selectivity, pharmacokinetic properties, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Selective Inhibition of Nav1.7

This compound exerts its pharmacological effect by selectively blocking the human Nav1.7 voltage-dependent sodium channel.[1][2] These channels are integral membrane proteins that conduct sodium ions (Na+) across the cell's plasma membrane, playing a critical role in the initiation and propagation of action potentials in sensory neurons.[1] The Nav1.7 channel, in particular, is highly expressed in nociceptive (pain-sensing) neurons and is considered a key player in pain signaling pathways.[1] By inhibiting the influx of sodium ions through Nav1.7 channels, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.

Signaling Pathway of Nav1.7 in Nociception and Point of Intervention for this compound

Caption: Mechanism of this compound in the nociceptive signaling pathway.

Quantitative Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of the human Nav1.7 channel with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[2] A key characteristic of this compound is its significant selectivity for Nav1.7 over other voltage-gated sodium channel subtypes, which is crucial for minimizing off-target effects.[1][2]

| Target | IC50 (nM) |

| Human Nav1.7 | 21 |

| Human Nav1.1 | >1000 |

| Human Nav1.2 | >1000 |

| Human Nav1.3 | >1000 |

| Human Nav1.4 | >1000 |

| Human Nav1.5 | >1000 |

| Human Nav1.6 | >1000 |

| Human Nav1.8 | >1000 |

| Note: Specific IC50 values for subtypes other than Nav1.7 are not publicly available but are reported to be significantly higher, indicating high selectivity. |

Human Pharmacokinetics (Microdose Study)

This compound was evaluated in a clinical microdose study in healthy volunteers to determine its pharmacokinetic profile following both intravenous and oral administration.[3]

| Parameter | Value | Route of Administration |

| Oral Bioavailability (F) | 101% | Oral |

| Time to Maximum Concentration (Tmax) | 1 hour | Oral |

| Plasma Clearance (CL) | ~6% of hepatic blood flow | Intravenous |

| Volume of Distribution (Vd) | Not specifically reported | - |

Note: The plasma clearance for the group of four tested compounds ranged from 45 to 392 mL/min/kg, and the volume of distribution ranged from 13 to 36 L/kg.[3] this compound was reported to have the lowest plasma clearance of the group.[1]

Experimental Protocols

In Vitro Electrophysiology for IC50 Determination

The potency and selectivity of this compound against human Nav1.7 and other sodium channel subtypes were likely determined using whole-cell patch-clamp electrophysiology on stably transfected human embryonic kidney (HEK293) cells.[2]

General Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing the alpha subunit of the human sodium channel of interest (e.g., hNav1.7) are cultured under standard conditions.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

-

Cells are perfused with an extracellular solution containing physiological ion concentrations.

-

The intracellular solution in the patch pipette contains a fluoride-based solution to maintain stable recordings.

-

-

Voltage Protocol:

-

Cells are held at a negative holding potential (e.g., -120 mV) to ensure channels are in a resting state.

-

A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current.

-

To assess state-dependent inhibition, a pre-pulse to a more depolarized potential may be used to inactivate a population of channels before the test pulse.

-

-

Compound Application:

-

A baseline current is established by repeated application of the voltage protocol.

-

Increasing concentrations of this compound are perfused onto the cells.

-

The effect of the compound on the peak sodium current is measured at each concentration until a steady-state inhibition is achieved.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration relative to the baseline current.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

-

Caption: Experimental workflow for determining the IC50 of this compound.

Human Microdose Pharmacokinetic Study

The pharmacokinetic properties of this compound were investigated in a clinical microdose study involving healthy volunteers.[3]

General Protocol Outline:

-

Study Design: An open-label, randomized, parallel-group study.

-

Subjects: Healthy male volunteers.

-

Dosing:

-

A single microdose (≤100 µg) of this compound is administered.

-

One group receives an intravenous (IV) infusion.

-

Another group receives an oral solution or capsule.

-

-

Blood Sampling:

-

Serial blood samples are collected at predefined time points before and after drug administration.

-

The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

-

Bioanalysis:

-

Plasma is separated from the blood samples.

-

The concentration of this compound in the plasma samples is quantified using a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA).[3]

-

Key pharmacokinetic parameters are calculated, including:

-

For IV administration: Clearance (CL), Volume of distribution (Vd), Area under the concentration-time curve (AUC).

-

For oral administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC.

-

Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

-

-

Caption: Logical workflow of the human microdose pharmacokinetic study.

Summary and Conclusion

This compound is a potent and highly selective inhibitor of the Nav1.7 sodium channel. Its in vitro profile demonstrates the desired characteristics for a novel analgesic targeting this genetically validated pain pathway. The human microdose study confirmed its excellent oral bioavailability and low plasma clearance. Despite these promising attributes, a comparative analysis with other proprietary Nav1.7 inhibitors led to the prioritization of an alternative compound for further clinical development. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in the pharmacology of selective Nav1.7 inhibitors.

References

A Technical Overview for Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the pursuit of novel analgesics, underscored by human genetic studies linking loss-of-function mutations in the SCN9A gene to a congenital inability to experience pain. PF-05186462 is a potent and selective inhibitor of the human Nav1.7 channel, representing a significant effort in the development of non-opioid pain therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, selectivity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Core Properties and Mechanism of Action

This compound is a small molecule that acts as a blocker of the Nav1.7 voltage-gated sodium channel. These channels are integral membrane proteins that facilitate the influx of sodium ions, a process essential for the initiation and propagation of action potentials in excitable cells like neurons.[1] Nav1.7 channels are predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals to the central nervous system. By inhibiting Nav1.7, this compound is designed to dampen the excitability of these neurons, thereby reducing the perception of pain.[1]

The primary mechanism of action for this compound involves the direct blockade of the Nav1.7 ion channel, preventing the influx of sodium ions that initiate an action potential.

Quantitative Data Summary

The following tables summarize the key in vitro and human pharmacokinetic data available for this compound.

Table 1: In Vitro Potency and Physicochemical Properties

| Parameter | Value | Cell Line | Notes |

| Nav1.7 IC50 | 21 nM | HEK293 | Potent inhibition of the human Nav1.7 channel.[2] |

| Aqueous Solubility | >0.30 mg/mL | - | Good aqueous solubility.[1] |

| Plasma Protein Binding | High | - | Exhibits a high degree of binding to plasma proteins.[1][2] |

| Lipophilicity | Moderately Lipophilic | - | [1] |

Table 2: Human Pharmacokinetic Parameters (Microdose Study)

| Parameter | Value | Route of Administration | Notes |

| Oral Bioavailability | 101% | Oral | Excellent oral bioavailability observed in a human microdose study.[1] |

| Tmax (Time to Peak Concentration) | 1 hour | Oral | Rapid absorption following oral administration.[1] |

| Plasma Clearance | ~6% of hepatic blood flow | Intravenous | Low plasma clearance.[1] |

| Peak Concentration | End of 15-minute infusion | Intravenous | [1] |

Selectivity Profile

This compound has demonstrated significant selectivity for the Nav1.7 channel over other voltage-gated sodium channel subtypes, which is a critical attribute for minimizing off-target effects. The compound shows selectivity against Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1][2] While specific fold-selectivity values are not publicly available, this profile suggests a reduced potential for cardiovascular (Nav1.5) and central nervous system-related side effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard industry practices for Nav1.7 inhibitor evaluation, the following methodologies are likely to have been employed.

In Vitro Electrophysiology: Automated Patch Clamp

The determination of the IC50 value for this compound on Nav1.7 channels expressed in HEK293 cells was likely performed using high-throughput automated patch-clamp systems.

A typical voltage-clamp protocol to assess the potency of a state-dependent Nav1.7 inhibitor would involve holding the cell membrane at a potential where a fraction of the channels are in the inactivated state, followed by a depolarizing pulse to elicit a current.

Human Pharmacokinetics: Microdose Study

The human pharmacokinetic data for this compound was obtained from a Phase 0, open-label, randomized, parallel-group microdose study in healthy male volunteers.[3]

This type of study allows for the early assessment of human pharmacokinetics with a very low, non-pharmacologically active dose, minimizing risk to participants.

Preclinical Development and Clinical Status

This compound was one of four potent and selective Nav1.7 inhibitors investigated in a clinical microdose study by Pfizer to select a lead candidate for further development.[3] While this compound demonstrated favorable pharmacokinetic properties, another compound from this series, PF-05089771, was ultimately selected to advance into further clinical trials. The specific reasons for this decision have not been detailed in the available literature.

Conclusion

This compound is a potent and selective inhibitor of the Nav1.7 sodium channel with excellent oral bioavailability and low clearance in humans. The available data highlight its potential as a therapeutic agent for the treatment of pain. While it was not the lead candidate selected for further development from its initial cohort, the information gathered on this compound contributes to the broader understanding of Nav1.7 inhibitor pharmacology and serves as a valuable case study for drug development professionals in the field of pain research. Further disclosure of detailed preclinical efficacy and comprehensive selectivity data would provide a more complete picture of its therapeutic potential.

References

In-Depth Technical Guide: PF-05186462 for Acute and Chronic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05186462 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain therapeutics. This technical guide provides a comprehensive overview of the available data on this compound and the broader context of Nav1.7 inhibition for the study of acute and chronic pain. While specific preclinical efficacy data for this compound in animal models of pain are not publicly available, this document synthesizes in vitro characterization, human pharmacokinetic data from a microdose study, and relevant experimental protocols to serve as a resource for researchers in the field. The information presented suggests that while this compound demonstrates high in vitro potency and selectivity for Nav1.7, the translational success of related compounds in this class has been limited, highlighting the complexities of targeting this channel for analgesia.

Core Concepts: The Role of Nav1.7 in Pain Signaling

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[1] It plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2] Genetic studies in humans have solidified Nav1.7 as a key player in pain perception. Gain-of-function mutations lead to inherited pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[2] This makes Nav1.7 an attractive target for the development of novel analgesics.

Signaling Pathway of Nav1.7 in Nociception

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and other relevant Nav1.7 inhibitors from the same chemical series developed by Pfizer.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line | Reference |

| hNav1.7 IC50 | 21 nM | HEK293 | [3] |

| Selectivity | Significant selectivity over Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, and 1.8 | Not specified | [3] |

Table 2: Human Pharmacokinetics of this compound (Single Microdose Study)

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Tmax | 1 hour | End of 15-minute infusion | [4] |

| Oral Bioavailability | 101% | N/A | [4] |

| Plasma Clearance | ~6% of hepatic blood flow | Not specified | [4] |

| Plasma Protein Binding | High | High | [4] |

Table 3: Comparative Data for Related Pfizer Compounds

| Compound | hNav1.7 IC50 | Key Preclinical/Clinical Finding | Reference |

| PF-04856264 | Potent | No effect in formalin, carrageenan, or CFA-induced acute pain models in mice. | [2] |

| PF-05089771 | Potent | No significant analgesic effect in a battery of human evoked pain models. | [5] |

Experimental Protocols

Detailed experimental protocols for testing Nav1.7 inhibitors are crucial for reproducible research. Below are generalized methodologies for key assays.

In Vitro Electrophysiology: Patch-Clamp Assay for Nav1.7 Inhibition

Objective: To determine the potency (IC50) of a test compound on human Nav1.7 channels.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.

-

Voltage Protocol:

-

Cells are held at a holding potential of -120 mV.

-

A depolarizing pulse to 0 mV for 10-20 ms (B15284909) is applied to elicit Nav1.7 currents.

-

To assess state-dependent inhibition, various pre-pulse protocols can be used to bias the channels towards open, closed, or inactivated states.

-

-

Compound Application: The test compound (e.g., this compound) is applied at increasing concentrations.

-

Data Analysis: The peak inward current at each concentration is measured and normalized to the control current. The IC50 is calculated by fitting the concentration-response data to a Hill equation.

Preclinical Inflammatory Pain Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-hyperalgesic and anti-edema effects of a test compound in a model of acute inflammation.

Methodology:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

-

Baseline Measurement: Baseline paw volume and thermal/mechanical withdrawal thresholds are measured.

-

Induction of Inflammation: 1% λ-carrageenan solution is injected into the plantar surface of the hind paw.

-

Compound Administration: The test compound is administered (e.g., orally, intraperitoneally) at various doses, typically before or shortly after carrageenan injection.

-

Post-Induction Measurements: Paw volume and withdrawal thresholds are measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours).

-

Data Analysis: The change in paw volume and withdrawal thresholds from baseline are calculated and compared between treatment groups and a vehicle control group.

Preclinical Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To assess the efficacy of a test compound in a model of chronic neuropathic pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.

-

Development of Neuropathy: Animals are allowed to recover for 7-14 days, during which they develop mechanical allodynia and thermal hyperalgesia.

-

Compound Administration: The test compound is administered at various doses.

-

Behavioral Testing: Mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source) are assessed at multiple time points after drug administration.

-

Data Analysis: The paw withdrawal thresholds are compared between treated and vehicle control groups.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Preclinical Pain Research

Logical Relationship: Nav1.7 Inhibition to Analgesia

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective in vitro inhibitor of Nav1.7. Human microdose data indicate favorable oral bioavailability. However, the lack of publicly available preclinical efficacy data, combined with the discontinuation of development for the related compound PF-05089771 due to a lack of clinical efficacy, suggests that translating the in vitro potency of this chemical series into meaningful analgesia has been challenging.

Future research in the field of Nav1.7 inhibition for pain may need to focus on:

-

Novel Chemical Scaffolds: Exploring diverse chemical matter that may interact with Nav1.7 in different ways.

-

State-Dependent Inhibition: Designing inhibitors that preferentially target specific conformational states of the channel that are more prevalent in pathological pain states.

-

Combination Therapies: Investigating the potential for synergistic effects of Nav1.7 inhibitors with other classes of analgesics.

-

Improved Preclinical Models: Developing and utilizing animal models that more accurately recapitulate the human pain experience and have better predictive validity for clinical outcomes.

This technical guide provides a foundation for researchers working with this compound and other Nav1.7 inhibitors, summarizing the available data and outlining key experimental considerations. The journey to a successful Nav1.7-targeted analgesic remains ongoing, and a deeper understanding of the complexities of Nav1.7 pharmacology and its role in diverse pain states will be essential for future success.

References

- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early Development of PF-05186462: A Selective Nav1.7 Inhibitor for Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05186462 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. Developed by Pfizer, this compound was investigated as a potential non-opioid analgesic. This technical guide provides a comprehensive overview of the discovery and early-stage development of this compound, detailing its in vitro pharmacology, pharmacokinetic profile from a human microdose study, and the underlying scientific rationale for its development. While the clinical development of this compound was discontinued (B1498344) in Phase I, the learnings from its evaluation have contributed to the broader understanding of targeting Nav1.7 for pain.

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a critical role in the transmission of pain signals.[1][2] Genetic studies in humans have demonstrated that gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This strong human genetic validation has made Nav1.7 a highly attractive target for the development of novel analgesics. Pfizer initiated a research program to identify potent and selective Nav1.7 inhibitors, leading to the discovery of this compound.

Discovery and In Vitro Pharmacology

The discovery of this compound was the result of a focused drug discovery effort to identify selective inhibitors of Nav1.7. The primary goal was to achieve high potency for Nav1.7 while minimizing activity against other sodium channel isoforms to avoid potential cardiovascular (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6) side effects.

Potency and Selectivity

This compound demonstrated potent inhibition of the human Nav1.7 channel with a 50% inhibitory concentration (IC50) of 21 nM.[3] The compound exhibited significant selectivity for Nav1.7 over other voltage-gated sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[3]

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. Nav1.7 |

| Human Nav1.7 | 21 | - |

| Human Nav1.1 | >1000 | >47-fold |

| Human Nav1.2 | >1000 | >47-fold |

| Human Nav1.3 | >1000 | >47-fold |

| Human Nav1.4 | >1000 | >47-fold |

| Human Nav1.5 | >1000 | >47-fold |

| Human Nav1.6 | >1000 | >47-fold |

| Human Nav1.8 | >1000 | >47-fold |

Note: Specific IC50 values for other Nav subtypes are not publicly available but are stated to be significantly higher, indicating selectivity.

Experimental Protocols

The in vitro characterization of Nav1.7 inhibitors like this compound typically involves a cascade of assays to determine potency, selectivity, and mechanism of action.

High-throughput screening for Nav1.7 inhibitors often utilizes automated patch-clamp electrophysiology platforms.

-

Objective: To identify compounds that inhibit Nav1.7 channel activity.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.

-

Method: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative membrane potential (e.g., -120 mV) to ensure channels are in a resting state. A depolarizing voltage step (e.g., to 0 mV) is applied to activate the channels, eliciting an inward sodium current. The peak current amplitude is measured before and after the application of the test compound.

-

Data Analysis: The percentage of current inhibition at various compound concentrations is calculated to determine the IC50 value.

References

PF-05186462: An In-Depth Technical Guide on a Selective Nav1.7 Inhibitor for Nociception and Pain Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and selective, orally active small molecule inhibitor of the human voltage-gated sodium channel Nav1.7.[1][2] The Nav1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is predominantly expressed in peripheral sensory neurons where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, pharmacokinetic profile, and its role in the broader context of Nav1.7 inhibition for the treatment of pain.

Core Properties of this compound

In Vitro Pharmacology

This compound demonstrates potent inhibition of the human Nav1.7 channel.[1]

| Parameter | Value | Cell Line |

| IC50 | 21 nM | HEK293 cells |

Table 1: In Vitro Potency of this compound.[1]

The compound exhibits significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1] This selectivity is a critical attribute for minimizing off-target effects, a common limitation of non-selective sodium channel blockers.

Pharmacokinetics

This compound has been evaluated in a clinical microdose study to determine its pharmacokinetic properties in humans.[3]

| Parameter | Value | Route of Administration |

| Tmax | 1 hour | Oral |

| Oral Bioavailability | 101% | Oral |

Table 2: Human Pharmacokinetic Parameters of this compound.[2]

The compound is characterized by a rapid oral absorption and excellent bioavailability.[2]

The Role of Nav1.7 in Nociception and Pain Signaling

The rationale for developing selective Nav1.7 inhibitors like this compound is strongly supported by human genetic studies. Loss-of-function mutations in the SCN9A gene lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to perceive pain. Conversely, gain-of-function mutations are associated with debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder.

The Nav1.7 channel is strategically located at the nerve endings of nociceptors and within the dorsal root ganglia. It acts as a threshold channel, amplifying small sub-threshold depolarizations to initiate action potentials. By blocking this channel, inhibitors like this compound can theoretically prevent the initial signaling of pain from the periphery to the central nervous system.

Preclinical and Clinical Development Context

This compound was one of four selective Nav1.7 inhibitors (along with PF-05089771, PF-05150122, and PF-05241328) investigated by Pfizer in an exploratory clinical microdose study.[3] The primary objective of this study was to evaluate the pharmacokinetics of these compounds to select a lead candidate for further development.[3]

Based on the human pharmacokinetic data and subsequent modeling, another compound from this series, PF-05089771, was ultimately chosen to advance into further clinical trials for the treatment of pain.[3]

Experimental Protocols

While specific, detailed experimental protocols for preclinical efficacy studies of this compound are not publicly available, the following represents a generalized methodology commonly used for evaluating Nav1.7 inhibitors in pain models.

In Vitro Electrophysiology

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.

-

Method: Whole-cell patch-clamp electrophysiology.

-

Protocol:

-

Cells are cultured to an appropriate confluency and prepared for recording.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell configuration).

-

Voltage protocols are applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., -10 mV).

-

This compound is perfused at various concentrations, and the inhibition of the peak sodium current is measured.

-

Concentration-response curves are generated to calculate the IC50 value.

-

References

Target Validation of PF-05186462 in Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical target in the development of novel analgesics. Compelling human genetic evidence underscores its pivotal role in pain perception. PF-05186462 is a potent and selective inhibitor of the Nav1.7 channel. This technical guide provides an in-depth overview of the target validation for this compound in pain pathways, summarizing available quantitative data, outlining detailed experimental protocols, and visualizing key concepts through signaling and workflow diagrams. While specific preclinical efficacy and comprehensive selectivity data for this compound are not extensively available in the public domain, this guide synthesizes the existing information and provides context based on related compounds from Pfizer's Nav1.7 inhibitor program.

The Nav1.7 Channel: A Genetically Validated Target for Pain

The validation of Nav1.7 as a therapeutic target for pain is strongly rooted in human genetic studies.[1][2] Loss-of-function mutations in the SCN9A gene lead to a rare condition known as Congenital Insensitivity to Pain (CIP), where individuals are unable to perceive pain but are otherwise healthy.[1] Conversely, gain-of-function mutations in the same gene are linked to debilitating pain syndromes such as Primary Erythromelalgia (also known as "man on fire" syndrome) and Paroxysmal Extreme Pain Disorder.[1] These genetic findings provide a powerful rationale for the therapeutic hypothesis that inhibiting Nav1.7 will produce analgesia.

Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals from the periphery to the central nervous system.[3] This localized expression suggests that a selective Nav1.7 inhibitor could provide pain relief with a reduced risk of the central nervous system and cardiovascular side effects associated with less selective sodium channel blockers.

This compound: A Potent and Selective Nav1.7 Inhibitor

This compound was developed by Pfizer as a potent and selective inhibitor of the human Nav1.7 channel. The primary mechanism of action is the blockade of sodium ion influx through the Nav1.7 channel, thereby dampening the generation and propagation of action potentials in nociceptive neurons.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of the human Nav1.7 channel. While a comprehensive public dataset of its selectivity against other sodium channel subtypes is not available, it has been described as showing significant selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay System |

| Human Nav1.7 | 21 | Heterologous expression |

Data sourced from publicly available information.

A critical aspect in the development of Nav1.7 inhibitors is high selectivity against other sodium channel isoforms, particularly Nav1.5 (cardiac) and central nervous system-expressed channels (e.g., Nav1.1, Nav1.2), to minimize the risk of adverse effects.

Human Pharmacokinetics

A clinical microdose study was conducted to evaluate the pharmacokinetic properties of this compound and other Nav1.7 inhibitors.[1][4][5] This early human data is crucial for predicting therapeutic dosing and assessing the compound's drug-like properties.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value |

| Tmax (hours) | 1 |

| Oral Bioavailability (%) | 101 |

| Plasma Clearance | Lowest among 4 tested compounds |

Data from a human microdose study.

The high oral bioavailability and lower plasma clearance suggested favorable pharmacokinetic properties for this compound.

Preclinical Efficacy in Pain Models

While specific in vivo efficacy data for this compound in preclinical models of pain have not been publicly disclosed, the general approach for evaluating Nav1.7 inhibitors involves a battery of rodent models that represent different pain modalities. For a related Pfizer compound, PF-04856264, it was reported to have no effect in formalin-, carrageenan-, or complete Freund's adjuvant (CFA)-induced acute pain models in mice when administered systemically, though it showed some effect when injected locally in a model of surgery-induced mechanical allodynia.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of Nav1.7 inhibitors.

Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibition

Automated patch-clamp systems are high-throughput platforms used to measure the inhibitory activity of compounds on ion channels.

Objective: To determine the IC50 of a test compound against human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing human Nav1.7

-

Cell culture reagents

-

Extracellular and intracellular recording solutions

-

Test compound (e.g., this compound)

-

Automated patch-clamp system (e.g., Qube, Patchliner, or IonWorks)

Procedure:

-

Cell Preparation: Culture and harvest HEK293-hNav1.7 cells according to standard protocols.

-

System Setup: Prepare the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

-

Compound Preparation: Prepare serial dilutions of the test compound in the extracellular solution.

-

Cell Loading: Load the cell suspension onto the system.

-

Seal Formation and Whole-Cell Configuration: The system automatically establishes a giga-ohm seal and achieves whole-cell configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a holding potential of -120 mV, followed by a depolarizing step to 0 mV to activate the channels.

-

Compound Application: Apply increasing concentrations of the test compound and record the corresponding inhibition of the Nav1.7 current.

-

Data Analysis: Measure the peak inward current at each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rodent Formalin Test for Inflammatory Pain

The formalin test is a widely used preclinical model of inflammatory pain that assesses the analgesic efficacy of a test compound.

Objective: To evaluate the anti-nociceptive effect of a test compound in a model of formalin-induced inflammatory pain in rodents.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Formalin solution (e.g., 5% in saline)

-

Test compound (e.g., this compound) and vehicle

-

Observation chambers with a clear floor

-

Video recording equipment

Procedure:

-

Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.

-

Compound Administration: Administer the test compound or vehicle at a predetermined time before formalin injection (e.g., 30 minutes for intraperitoneal injection).

-

Formalin Injection: Inject a small volume (e.g., 50 µl) of formalin solution into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, place the animal back into the observation chamber and record its behavior for a set period (e.g., 60 minutes).

-

Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-60 minutes), reflecting inflammatory pain. Score the amount of time the animal spends licking, biting, or flinching the injected paw in each phase. Compare the pain scores between the compound-treated and vehicle-treated groups to determine the analgesic effect.

References

- 1. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of PF-05186462

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics. Understanding the oral bioavailability and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and pharmacokinetics of this compound, detailed experimental protocols from a key clinical study, and a visualization of the relevant signaling pathway.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound were evaluated in a clinical microdose study involving healthy male volunteers.[1] The study was designed as an exploratory, open-label, randomized, parallel-group trial with both single intravenous and oral administrations.[1] The primary objective was to characterize the pharmacokinetic profiles of four selective Nav1.7 inhibitors, including this compound.

| Parameter | Value | Species | Administration Route | Study Type | Reference |

| Oral Bioavailability (F%) | 101% | Human | Oral | Microdose | [1] |

| Time to Maximum Plasma Concentration (Tmax) | 1 hour | Human | Oral | Microdose | [1] |

| Plasma Clearance (CL) | 45 - 392 mL/min/kg (Range for 4 compounds) | Human | Intravenous | Microdose | [1] |

| Volume of Distribution (Vd) | 13 - 36 L/kg (Range for 4 compounds) | Human | Intravenous | Microdose | [1] |

| Plasma Protein Binding | High | In vitro | N/A | N/A | |

| Aqueous Solubility | >0.30 mg/mL | In vitro | N/A | N/A |

Experimental Protocols

The following methodologies were employed in the clinical microdose study to assess the pharmacokinetics of this compound in healthy volunteers.

Study Design

An open-label, randomized, parallel-group study was conducted. Healthy male subjects were randomly assigned to receive a single microdose of this compound either orally or as an intravenous infusion. A microdose is defined as less than 1/100th of the pharmacologically active dose, with a maximum of 100 µg.

Dosing

-

Oral Administration: A single oral microdose of this compound was administered.

-

Intravenous Administration: A single intravenous microdose of this compound was administered as a 15-minute infusion.

Note: The exact microgram dosage for each administration route was not specified in the available literature.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples were collected from each participant at predetermined time points following drug administration to characterize the plasma concentration-time profile.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated, sensitive analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for quantifying low concentrations of drugs in biological matrices.

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using noncompartmental analysis of the plasma concentration-time data. Key parameters included:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUClast) and extrapolated to infinity (AUCinf)

-

Plasma clearance (CL)

-

Volume of distribution at steady state (Vss)

-

Terminal half-life (t1/2)

-

Absolute oral bioavailability (F%), calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Signaling Pathway and Experimental Workflow

Nav1.7 Signaling Pathway in Nociception

This compound exerts its pharmacological effect by inhibiting the Nav1.7 sodium channel, which is predominantly expressed in peripheral nociceptive (pain-sensing) neurons.[2] The activation of Nav1.7 is a critical step in the transmission of pain signals.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-05186462, a potent inhibitor of the human voltage-gated sodium channel Nav1.7. This document summarizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key concepts and workflows.

Quantitative Selectivity Profile

This compound is a potent and selective inhibitor of the human Nav1.7 channel with a reported half-maximal inhibitory concentration (IC50) of 21 nM.[1] The compound has been characterized as demonstrating significant selectivity for Nav1.7 over other sodium channel subtypes, including Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1][2]

While specific IC50 values for this compound against the full panel of Nav channel subtypes are not detailed in the currently available public literature, the consistent reporting of its high selectivity underscores its targeted mechanism of action. For context, a related compound from the same discovery program, PF-05089771, has a published selectivity profile demonstrating 11-fold selectivity over Nav1.2, 16-fold over Nav1.6, 59-fold over Nav1.1, and over 909-fold selectivity against Nav1.3, Nav1.4, Nav1.5, and Nav1.8. It is plausible that this compound possesses a similarly favorable selectivity profile.

Table 1: Potency of this compound against Human Nav1.7

| Channel Subtype | IC50 (nM) |

| Human Nav1.7 | 21 |

Data obtained from studies conducted in HEK293 cells.[1]

Experimental Protocols

The determination of the potency and selectivity of Nav channel inhibitors like this compound typically involves whole-cell patch-clamp electrophysiology assays. These experiments are fundamental in drug discovery for ion channel targets.

Cell Line:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing the alpha subunit of the human Nav1.7 channel are commonly used.[1] For selectivity profiling, separate HEK293 cell lines, each stably expressing one of the other Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8), are utilized.

Electrophysiology:

-

Whole-Cell Patch-Clamp: This is the gold-standard technique for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through the channels in response to controlled changes in the cell membrane potential.

-

Voltage Protocols: To determine the IC50 of a state-dependent inhibitor, specific voltage protocols are applied to the cell membrane. These protocols are designed to hold the channels in different conformational states (resting, open, or inactivated) to assess the compound's affinity for each state. A common protocol involves holding the cell at a negative potential (e.g., -120 mV) to keep the channels in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to open and then inactivate the channels. The effect of the compound on the peak sodium current is measured at various concentrations to generate a concentration-response curve, from which the IC50 is calculated.

-

Data Acquisition and Analysis: Specialized software is used to control the voltage protocols, acquire the current data, and perform the necessary analysis, including leak subtraction and fitting of the concentration-response data to the Hill equation to determine the IC50.

Visualizations

Experimental Workflow for Determining Nav Channel Selectivity

Caption: Workflow for assessing the selectivity of a compound across different Nav channel subtypes.

Signaling Pathway and Mechanism of Action

Caption: Inhibition of Nav1.7 by this compound blocks sodium influx and subsequent pain signal transmission.

Conclusion

This compound is a potent inhibitor of the human Nav1.7 channel, a genetically validated target for pain therapeutics. The available data strongly indicate a high degree of selectivity for Nav1.7 over other Nav channel subtypes, which is a critical attribute for minimizing off-target effects and improving the therapeutic window. The methodologies employed to characterize this selectivity, primarily whole-cell patch-clamp electrophysiology on stably expressing cell lines, represent the industry standard for ion channel drug discovery. Further disclosure of the complete quantitative selectivity panel for this compound would provide a more detailed understanding of its pharmacological profile and its potential as a clinical candidate.

References

PF-05186462: A Technical Whitepaper on its Potential as a Selective Nav1.7 Inhibitor for Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05186462 is a potent and selective small-molecule inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This compound has been investigated for its potential as a novel analgesic for acute and chronic pain conditions. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, selectivity profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.7 subtype is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG), which are responsible for transmitting pain signals to the central nervous system.[1][2] The crucial role of Nav1.7 in pain perception has been unequivocally demonstrated by human genetic studies. Gain-of-function mutations in the SCN9A gene result in debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations cause a complete insensitivity to pain without other significant neurological deficits.[1] This makes Nav1.7 a highly attractive target for the development of novel analgesics with a potentially favorable side-effect profile.

This compound emerged from drug discovery programs aimed at identifying selective inhibitors of Nav1.7. Its development has been part of a broader effort to create non-opioid pain therapeutics that can effectively manage pain without the addictive properties and other adverse effects associated with current standard-of-care analgesics.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly blocking the pore of the Nav1.7 channel, thereby inhibiting the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. By preventing the generation and propagation of action potentials in nociceptive neurons, this compound effectively dampens the transmission of pain signals from the periphery to the brain.

The signaling pathway of pain transmission originating from nociceptors and the inhibitory action of this compound are depicted in the following diagram:

Quantitative Data

In Vitro Selectivity Profile

This compound demonstrates high potency for the human Nav1.7 channel with an IC50 of 21 nM.[3] It also exhibits significant selectivity over other voltage-gated sodium channel subtypes, which is a critical attribute for minimizing off-target effects.[3]

| Channel Subtype | IC50 (nM) |

| Human Nav1.7 | 21 [3] |

| Human Nav1.1 | Data not available |

| Human Nav1.2 | Data not available |

| Human Nav1.3 | Data not available |

| Human Nav1.4 | Data not available |

| Human Nav1.5 | Data not available |

| Human Nav1.6 | Data not available |

| Human Nav1.8 | Data not available |

| Table 1: In vitro potency and selectivity of this compound against various human voltage-gated sodium channel subtypes. Further research is needed to fully quantify the selectivity profile. |

Human Pharmacokinetics

A clinical microdose study was conducted to evaluate the pharmacokinetic properties of this compound in healthy volunteers.[4] The study provided key insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile in humans.

| Parameter | Value |

| Route of Administration | Intravenous (IV) and Oral (PO)[4] |

| Tmax (Oral) | 1 hour[5] |

| Oral Bioavailability | 101%[5] |

| Plasma Clearance | ~6% of hepatic blood flow[5] |

| Plasma Protein Binding | High[5] |

| Aqueous Solubility | >0.30 mg/mL[5] |

| Table 2: Pharmacokinetic parameters of this compound in humans from a clinical microdose study. |

Experimental Protocols

Electrophysiology Assay for Nav Channel Inhibition

The potency and selectivity of this compound were likely determined using whole-cell patch-clamp electrophysiology, a standard method for characterizing ion channel modulators.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 and other Nav channel subtypes.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the specific human Nav channel subtype of interest.[3]

General Protocol:

-

Cell Culture: HEK293 cells expressing the target Nav channel are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

-

Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains CsF or CsCl (to block potassium channels), NaCl, EGTA, and HEPES, with the pH adjusted to 7.2.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -120 mV.

-

To elicit sodium currents, a depolarizing test pulse to 0 mV is applied for a short duration (e.g., 20 ms).

-

To assess state-dependent inhibition, various pre-pulse protocols can be employed to favor the resting, open, or inactivated states of the channel.

-

-

Compound Application: this compound is applied at various concentrations to the external solution.

-

Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

In Vivo Pain Models (General Protocols)

While specific in vivo data for this compound is not publicly available, the following are general protocols for preclinical pain models that are commonly used to evaluate the efficacy of Nav1.7 inhibitors.

Objective: To assess the analgesic effect of a compound on both acute nociceptive and persistent inflammatory pain.

Animal Model: Typically mice or rats.

Protocol:

-

A dilute solution of formalin is injected into the plantar surface of one hind paw.

-

The animal's behavior is then observed for a set period (e.g., 60 minutes).

-

Pain-related behaviors, such as licking, flinching, and favoring of the injected paw, are quantified. The response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

-

The test compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the formalin injection.

-

The reduction in pain-related behaviors in the treated group is compared to a vehicle-treated control group.

Objective: To evaluate the anti-hyperalgesic and anti-allodynic effects of a compound in a model of localized inflammation.

Animal Model: Typically rats.

Protocol:

-

A solution of carrageenan is injected into the plantar surface of one hind paw to induce inflammation and edema.

-

At a specific time point after carrageenan injection (e.g., 3 hours), pain sensitivity is assessed using methods such as:

-

Thermal Hyperalgesia: Hargreaves test (measuring paw withdrawal latency from a radiant heat source).

-

Mechanical Allodynia: Von Frey filaments (measuring the paw withdrawal threshold to a mechanical stimulus).

-

-

The test compound is administered before the carrageenan injection or at the time of peak inflammation.

-

The reversal of hyperalgesia and/or allodynia is compared between the treated and control groups.

Potential Therapeutic Applications and Future Directions

The primary therapeutic application for this compound is the treatment of a wide range of pain states, including:

-

Acute Nociceptive Pain: Such as post-operative pain and dental pain.

-

Chronic Inflammatory Pain: Including osteoarthritis and rheumatoid arthritis.

-

Neuropathic Pain: Arising from nerve damage, such as diabetic neuropathy and post-herpetic neuralgia.

The high selectivity of this compound for Nav1.7 suggests a potential for a favorable safety profile, with a reduced risk of the central nervous system and cardiovascular side effects that are common with less selective sodium channel blockers.

Further research is warranted to fully elucidate the selectivity profile of this compound and to obtain quantitative efficacy data in various preclinical models of pain. Clinical development beyond the initial microdose study would be necessary to establish its therapeutic potential in human pain conditions. The development of selective Nav1.7 inhibitors like this compound represents a promising avenue for the future of pain management, offering the possibility of effective, non-addictive analgesia.

References

- 1. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PF-05186462 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05186462 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Nav1.7 is preferentially expressed in peripheral sensory neurons where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. This document provides detailed protocols for key in vitro assays to characterize the potency, selectivity, and metabolic stability of this compound and similar Nav1.7 inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and the representative selectivity profile of a similar Nav1.7 inhibitor, PF-05089771.

Table 1: Potency of this compound against human Nav1.7

| Compound | Target | Assay Type | Cell Line | IC50 (nM) |

| This compound | human Nav1.7 | Electrophysiology | HEK293 | 21 |

Data sourced from publicly available information.[1]

Table 2: Representative Selectivity Profile of a Nav1.7 Inhibitor (PF-05089771)

| Sodium Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNav1.7 |

| human Nav1.7 | 11 | 1 |

| human Nav1.1 | 850 | ~77 |

| human Nav1.2 | 110 | 10 |

| human Nav1.3 | >10,000 | >909 |

| human Nav1.4 | >10,000 | >909 |

| human Nav1.5 | >10,000 | >909 |

| human Nav1.6 | 160 | ~15 |

| human Nav1.8 | >10,000 | >909 |

This data for PF-05089771, a closely related compound, is provided as a representative example of a selective Nav1.7 inhibitor's profile.[2][3]

Signaling Pathway and Experimental Workflows

Nav1.7 Signaling Pathway in Nociception

The Nav1.7 channel is a critical component in the pain signaling pathway. Located in the peripheral terminals of nociceptive (pain-sensing) neurons, it acts as a threshold channel, amplifying small depolarizations to initiate an action potential. This signal then travels along the neuron to the spinal cord, where it triggers the release of neurotransmitters, relaying the pain signal to the brain.

Experimental Protocols

Electrophysiology Assay for Nav1.7 Potency and Selectivity

This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the inhibitory concentration (IC50) of this compound on human Nav1.7 channels and its selectivity against other Nav subtypes.

Methodology:

-

Cell Culture:

-

Use a human embryonic kidney (HEK293) cell line stably expressing the human Nav1.7 channel (SCN9A). For selectivity profiling, use cell lines expressing other Nav subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.6).

-

Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

-

Plate cells onto glass coverslips 24-48 hours before recording.

-

-

Solutions:

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature using a patch-clamp amplifier.

-

Pull recording pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a gigaohm seal on an isolated cell and rupture the membrane to achieve the whole-cell configuration.

-

Compensate for series resistance by at least 80%.

-

-

Voltage Protocol and Data Acquisition:

-

Hold cells at a potential of -120 mV to ensure channels are in the resting state.

-

To measure peak current, apply a depolarizing test pulse to 0 mV for 20-50 ms.

-

Record baseline currents in the external solution before compound application.

-

Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) diluted in the external solution. Allow 3-5 minutes for equilibration at each concentration.

-

Record the sodium current at each compound concentration using the same voltage protocol.

-

-

Data Analysis:

-

Measure the peak inward current amplitude before and after compound application.

-

Calculate the percentage of inhibition for each concentration relative to the baseline current.

-

Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential as an indirect readout of Nav1.7 channel activity. It is suitable for primary screening of large compound libraries.

Methodology:

-

Cell Preparation:

-

Plate HEK293 cells stably expressing Nav1.7 in black-walled, clear-bottom 96- or 384-well microplates.

-

Allow cells to form a confluent monolayer (24-48 hours).

-

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescence resonance energy transfer (FRET)-based membrane potential-sensitive dye according to the manufacturer's instructions.

-

Remove the culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Assay Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

Transfer the compound dilutions to the cell plate. Include vehicle (e.g., DMSO) and positive control (e.g., a known Nav1.7 blocker) wells.

-

Incubate the plate at room temperature for 10-20 minutes.

-

Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

-

Prepare a solution of a Nav1.7 activator, such as veratridine (B1662332) (e.g., 20 µM final concentration), in the assay buffer.

-

Initiate the reading, establishing a baseline fluorescence for a few seconds.

-

Add the activator solution to all wells simultaneously using the instrument's integrated pipettor.

-

Continue recording the fluorescence signal for 2-5 minutes to capture the depolarization and any inhibition by the compound.

-

-

Data Analysis:

-

The influx of Na+ through activated Nav1.7 channels causes membrane depolarization, resulting in a change in fluorescence.

-

Calculate the magnitude of the fluorescence change (e.g., peak response or area under the curve) for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a full blocker control (100% inhibition).

-

Plot the normalized response against the compound concentration and fit the data to determine the IC50.

-

In Vitro Metabolic Stability Assay

This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

-

Reagents:

-

Pooled human liver microsomes (HLM).

-

Phosphate (B84403) buffer (100 mM, pH 7.4).

-

NADPH regenerating system (or NADPH stock solution).

-

This compound stock solution (e.g., 1 mM in DMSO).

-

Internal standard (a structurally similar, stable compound).

-

Acetonitrile (ACN), ice-cold.

-

-

Incubation Procedure:

-

Prepare a master mix containing phosphate buffer and HLM (e.g., final protein concentration of 0.5 mg/mL).

-

Add this compound to the master mix to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Develop an LC-MS/MS method to quantify the peak area of the parent compound (this compound) and the internal standard.

-

-

Data Analysis:

-